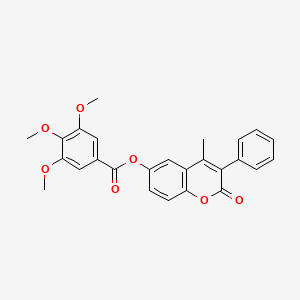
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromenone core and a trimethoxybenzoate moiety. It has garnered interest due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Preparation of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate: This intermediate is synthesized through the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: A precursor in the synthesis of the target compound.
7-hydroxy-4-methyl-2H-chromen-2-one: Another coumarin derivative with similar structural features.
3,4,5-trimethoxyphenylboronic acid: A key reagent used in the synthesis of the target compound.
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of a chromenone core and a trimethoxybenzoate moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H22O7 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H22O7/c1-15-19-14-18(10-11-20(19)33-26(28)23(15)16-8-6-5-7-9-16)32-25(27)17-12-21(29-2)24(31-4)22(13-17)30-3/h5-14H,1-4H3 |
InChI Key |
HGYIKKPERCITRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















